Torsemide Carboxylic Acid synthesis pathway and mechanism
Torsemide Carboxylic Acid synthesis pathway and mechanism
An In-Depth Technical Guide to the Synthesis and Metabolic Pathway of Torsemide Carboxylic Acid
Introduction
Torsemide is a potent loop diuretic belonging to the pyridine-sulfonylurea class, utilized in the management of edema associated with congestive heart failure, as well as renal and liver disease.[1][2][3] Its efficacy is attributed to its action on the Na+-K+-2Cl- carrier system in the thick ascending limb of the loop of Henle. The primary focus of chemical synthesis is the parent drug, Torsemide. Torsemide Carboxylic Acid, a key metabolite, is subsequently formed in vivo through hepatic metabolism. This guide provides a comprehensive overview of the principal synthetic pathway to Torsemide and the subsequent metabolic conversion to its carboxylic acid derivative.
Part 1: The Chemical Synthesis of Torsemide
The most prevalent synthetic route to Torsemide is a multi-step process commencing from 4-hydroxypyridine. This pathway is characterized by the sequential construction of the substituted pyridine core, followed by the formation of the crucial sulfonylurea side chain.
Overall Synthetic Pathway
The synthesis can be logically divided into five key stages:
-
Sulfonation: Introduction of a sulfonic acid group onto the pyridine ring.
-
Chlorination: Conversion of the sulfonic acid to a more reactive sulfonyl chloride.
-
Amination: Formation of the sulfonamide.
-
Nucleophilic Aromatic Substitution: Introduction of the m-toluidine moiety.
-
Sulfonylurea Formation: Final construction of the Torsemide molecule.
Caption: Overall synthetic route for Torsemide.
Detailed Mechanistic Breakdown and Experimental Protocol
-
Causality: The synthesis begins with an electrophilic aromatic substitution on the 4-hydroxypyridine ring. The hydroxyl group is an activating, ortho-, para-director. However, under the harsh conditions of sulfonation with fuming sulfuric acid, the reaction is driven to the less sterically hindered position 3. The presence of a mercury catalyst (HgSO₄) facilitates this reaction.[1][2]
-
Mechanism: The electrophile, sulfur trioxide (SO₃), present in fuming sulfuric acid, attacks the electron-rich pyridine ring to form a sigma complex, which then rearomatizes by losing a proton to yield 4-hydroxypyridine-3-sulfonic acid.
-
Causality: The sulfonic acid group is relatively unreactive. To facilitate subsequent amination, it is converted to a highly reactive sulfonyl chloride. A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a potent chlorinating agent that also replaces the hydroxyl group at the 4-position with a chlorine atom.[1][2] This chlorine is essential for the subsequent nucleophilic substitution step.
-
Mechanism: The sulfonic acid is converted to its corresponding sulfonyl chloride by PCl₅. Concurrently, the hydroxyl group is transformed into a good leaving group by POCl₃, which is then displaced by a chloride ion.
-
Causality: The sulfonyl chloride is highly susceptible to nucleophilic attack. The introduction of aqueous ammonia (NH₃·H₂O) leads to the formation of the sulfonamide.[1][2][4]
-
Mechanism: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to yield 4-chloropyridine-3-sulfonamide.
-
Causality: This step introduces the m-tolylamino side chain. The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing sulfonamide group at the 3-position. m-Toluidine acts as the nucleophile.[1][2] The reaction is typically carried out in a high-boiling solvent such as n-propanol.[1]
-
Mechanism: The amino group of m-toluidine attacks the carbon atom bearing the chlorine, forming a Meisenheimer complex. The negative charge is stabilized by the electron-withdrawing sulfonamide group. The complex then rearomatizes by expelling the chloride ion, yielding the key intermediate, 4-(m-tolylamino)pyridine-3-sulfonamide.
-
Causality: The final step involves the reaction of the sulfonamide with isopropyl isocyanate in the presence of a base, such as triethylamine or an alkali carbonate, to form the sulfonylurea linkage.[5][6] The base deprotonates the sulfonamide, increasing its nucleophilicity.
-
Mechanism: The deprotonated sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. The resulting intermediate is then protonated upon workup to give Torsemide. Some processes utilize phenyl isopropylcarbamate in the presence of a lithium base as an alternative to the more hazardous isopropyl isocyanate.[7][8]
Experimental Protocol: A Synthesized Approach
The following protocol is a representative synthesis based on common procedures described in the literature.[1][4][9]
Materials: 4-hydroxypyridine, fuming sulfuric acid, mercuric sulfate, phosphorus pentachloride, phosphorus oxychloride, aqueous ammonia, m-toluidine, n-propanol, isopropyl isocyanate, triethylamine, dichloromethane.
Step 1: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid
-
To a stirred solution of fuming sulfuric acid, cautiously add 4-hydroxypyridine and a catalytic amount of mercuric sulfate.
-
Cool the reaction mixture and pour it into cold ethanol to precipitate the product.
-
Filter the solid, wash with ethanol, and dry under vacuum to yield 4-hydroxypyridine-3-sulfonic acid.
Step 2: Synthesis of 4-Chloropyridine-3-sulfonyl Chloride
-
Suspend 4-hydroxypyridine-3-sulfonic acid in phosphorus oxychloride.
-
Carefully add phosphorus pentachloride in portions.
-
Cool the reaction and carefully quench with ice water. The product may be extracted with an organic solvent.
Step 3: Synthesis of 4-Chloropyridine-3-sulfonamide
-
Dissolve the crude 4-chloropyridine-3-sulfonyl chloride in a suitable solvent.
-
Add concentrated aqueous ammonia dropwise while maintaining a low temperature.
-
The product will precipitate and can be collected by filtration.
Step 4: Synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide (Intermediate B)
-
In a round-bottom flask, combine 4-chloropyridine-3-sulfonamide, m-toluidine, and n-propanol.[1]
-
Heat the mixture to reflux (approximately 105°C) for 2 hours.[1][2]
-
Cool the mixture, and the product will crystallize.
-
Filter the solid, wash with a cold solvent, and dry to obtain the key intermediate.
Step 5: Synthesis of Torsemide
-
Suspend 4-(m-tolylamino)pyridine-3-sulfonamide in dichloromethane.
-
Add triethylamine and cool the mixture in an ice bath.[6]
-
Add isopropyl isocyanate dropwise.
-
Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).[9]
-
Upon completion, the reaction mixture is typically acidified to a pH of about 4.3 to precipitate the crude Torsemide.[4][9]
-
The crude product is collected by filtration and can be further purified by recrystallization or trituration.[4][9]
Data Presentation: Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 4-Hydroxypyridine | Fuming H₂SO₄, HgSO₄ | None | 190°C | ~71%[1] |
| 2 & 3 | 4-Hydroxypyridine-3-sulfonic Acid | PCl₅, POCl₃; then NH₃·H₂O | POCl₃ | 120°C | ~67% (two steps)[1] |
| 4 | 4-Chloropyridine-3-sulfonamide | m-Toluidine | n-Propanol | 105°C | ~93%[2] |
| 5 | Intermediate B | Isopropyl Isocyanate, Et₃N | Dichloromethane or Acetonitrile | 0-40°C | ~82%[4][6] |
Part 2: Metabolic Conversion to Torsemide Carboxylic Acid
The biotransformation of Torsemide primarily occurs in the liver, where it is metabolized into several derivatives. The major metabolite, which is pharmacologically inactive, is Torsemide Carboxylic Acid (designated as M5).[10][11]
The Role of Cytochrome P450 Enzymes
The metabolic oxidation of Torsemide is mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP2C9 and to a lesser extent, CYP2C8, are responsible for this transformation.[12]
Mechanism of Metabolic Oxidation
The formation of Torsemide Carboxylic Acid is a two-step oxidative process occurring at the benzylic methyl group of the m-toluidine moiety.
-
Hydroxylation: The initial step is the hydroxylation of the methyl group to form a hydroxymethyl intermediate (Metabolite M1).[10][12] This reaction is a classic CYP450-catalyzed oxidation, involving the activation of molecular oxygen.
-
Oxidation to Carboxylic Acid: The alcohol intermediate (M1) is subsequently oxidized further to the corresponding carboxylic acid (M5). This step is likely carried out by cytosolic enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase.
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